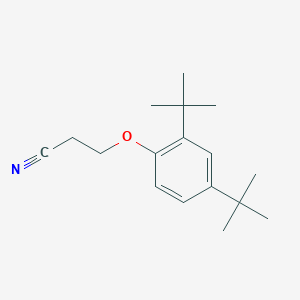

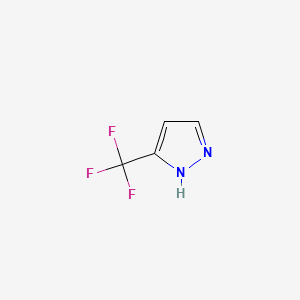

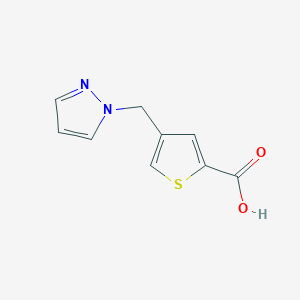

![molecular formula C10H11ClN2O B2558985 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine CAS No. 2199627-15-9](/img/structure/B2558985.png)

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research. It is a pyrimidine derivative that has been synthesized for its potential use in various applications, including medicinal chemistry, drug discovery, and agricultural chemistry.

Applications De Recherche Scientifique

Antiviral Activity

A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which may include similar structures to 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine, reveals the synthesis and antiviral activity of these compounds. Despite showing poor activity against DNA viruses, several derivatives markedly inhibited retrovirus replication, with the 5-methyl derivative showing significant inhibition against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. The 5-halogen-substituted derivatives also displayed pronounced antiretroviral activity comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at tested concentrations (Hocková et al., 2003).

Synthesis and Biological Activity

The synthesis and pharmacological evaluation of 5-carbethoxy-4-chloro-6-(substituted amino)pyrimidines, designed based on structural similarity with known anti-inflammatory drugs, resulted in some compounds displaying more potent analgesic and anti-inflammatory effects than the standard drug diclofenac sodium. A very low ulcer index was observed with the most potent compound, highlighting its potential as a safer alternative for analgesic and anti-inflammatory therapy (Chhabria et al., 2011).

Antitumor Activity

Research into cyclopentenyl-pyrimidines, including derivatives potentially related to this compound, led to the discovery of compounds with potent antigrowth effects across a broad range of tumor cell lines and antitumor activity in a nude mouse tumor xenograft model implanted with A549 human lung cancer cells. This suggests the essential role of the 2'-hydroxyl group for biological activity and indicates the therapeutic potential of these compounds in cancer treatment (Choi et al., 2012).

Structural Analysis and Drug Design

Investigations into the crystal structure of pyrimidine derivatives, including this compound, provide insights into the molecular interactions and hydrogen bonding patterns that may contribute to their biological activities. Understanding these structural elements can guide the design of new pharmaceuticals with enhanced efficacy and reduced side effects (Rajam et al., 2017).

Propriétés

IUPAC Name |

5-chloro-2-(cyclopent-3-en-1-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-5-12-10(13-6-9)14-7-8-3-1-2-4-8/h1-2,5-6,8H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDYFSKXIVSQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1COC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

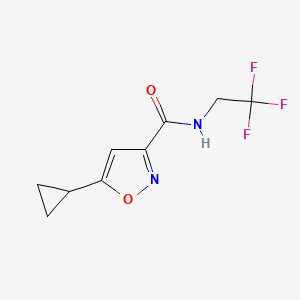

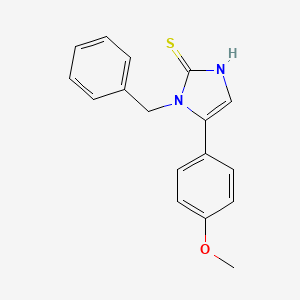

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2558904.png)

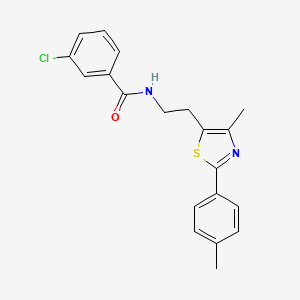

![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)

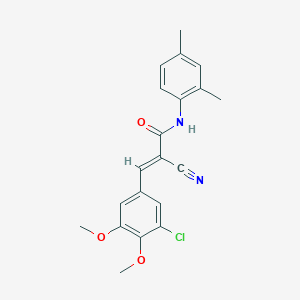

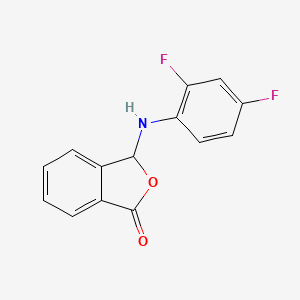

![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)

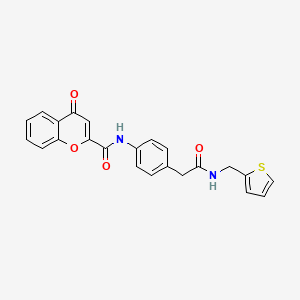

![7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2558921.png)

![Ethyl (5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2558922.png)